molecular formula C6H6N2O B14885196 1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol

1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol

Cat. No.: B14885196
M. Wt: 122.12 g/mol
InChI Key: ZGIQYWSXZMDWMS-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol is a chemical compound featuring a pyrazole heterocycle substituted with a propargyl group and a hydroxyl group. The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry due to its wide range of biological activities . Compounds containing the prop-2-yn-1-yl (propargyl) moiety are valuable intermediates in synthetic organic chemistry, often used in metal-catalyzed coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate more complex molecular architectures . As a functionalized pyrazole, this compound serves as a versatile building block for the synthesis of more complex molecules. While specific biological data for this exact compound is not widely published, pyrazole derivatives are extensively researched for their potential applications as pesticides, fungicides, and herbicides . Furthermore, the pyrazole core is a common feature in numerous pharmacologically active compounds, forming the basis of drugs with anti-inflammatory, anticancer, and antimicrobial properties . The presence of both the hydroxyl group and the propargyl group on the pyrazole ring makes this compound a multifunctional intermediate for researchers developing novel active substances in agrochemical and pharmaceutical discovery programs. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

1-prop-2-ynylpyrazol-4-ol

InChI

InChI=1S/C6H6N2O/c1-2-3-8-5-6(9)4-7-8/h1,4-5,9H,3H2

InChI Key

ZGIQYWSXZMDWMS-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C=N1)O

Origin of Product

United States

Preparation Methods

General Procedure and Optimization

Reagents :

  • 1H-Pyrazol-4-ol
  • Propargyl bromide
  • Base (K₂CO₃, Cs₂CO₃, or NaH)
  • Solvent (DMF, DMSO, or THF)

Procedure :

  • Deprotonation : The reaction begins with deprotonation of 1H-pyrazol-4-ol using a base. K₂CO₃ or Cs₂CO₃ in DMF at 60–80°C is commonly employed to activate the nitrogen for alkylation.
  • Alkylation : Propargyl bromide (1.2–1.5 equiv) is added dropwise, and the mixture is stirred for 4–24 hours.
  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography or recrystallization.

Key Data :

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 60 12 68
Cs₂CO₃ DMSO 80 6 72
NaH THF 0 → RT 4 58

Mechanistic Insight :
The base deprotonates the pyrazole nitrogen, enhancing its nucleophilicity. Propargyl bromide undergoes an SN2 reaction, resulting in N-alkylation. Steric and electronic factors favor substitution at N-1 over N-2.

Alternative Synthetic Routes

Cyclocondensation of Propargyl Hydrazines

A less common route involves cyclizing propargyl-substituted hydrazines with diketones or α,β-unsaturated carbonyl compounds. For example:

  • Hydrazine Formation : React propargylamine with a β-ketoester to form a propargyl hydrazine intermediate.
  • Cyclization : Heat the intermediate in acetic acid to induce pyrazole ring formation.

Example :

  • Starting Material : Ethyl acetoacetate + propargyl hydrazine
  • Conditions : Acetic acid, reflux, 8 h
  • Yield : 45–50%

Challenges and Considerations

  • Regioselectivity : N-1 alkylation is favored due to lower steric hindrance compared to N-2.
  • Side Reactions : O-Alkylation of the hydroxyl group is minimized by using mild bases (e.g., K₂CO₃) and polar aprotic solvents.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.

Characterization Data

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 10.21 (s, 1H, OH), 7.89 (s, 1H, pyrazole-H), 4.92 (d, J = 2.4 Hz, 2H, CH₂), 3.51 (t, J = 2.4 Hz, 1H, ≡CH).
  • ¹³C NMR (DMSO-d₆, 125 MHz): δ 158.9 (C-OH), 139.2 (pyrazole-C), 79.8 (≡C), 73.1 (≡CH), 56.3 (CH₂).
  • HRMS : m/z calcd for C₆H₆N₂O [M+H]⁺: 123.0553; found: 123.0556.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Nitro and halogen substituents (e.g., in ) increase electron-withdrawing effects, stabilizing the pyrazole ring and influencing reactivity.
  • Functional Groups : Ketone or methoxy groups (e.g., ) modulate solubility and hydrogen-bonding capacity.

Spectral Data Comparison

  • ¹H NMR :
    • 1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol : Expected OH peak ~5–6 ppm (cf. 6.00 ppm in ).
    • 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol : Aromatic protons at 7.41–9.27 ppm; methoxy at 2.32 ppm .
  • IR : Pyrazole-chalcone hybrids () show carbonyl stretches at 1742 cm⁻¹, absent in the parent compound .

ADMET and Drug-Likeness

Using SwissADME ():

Parameter 1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol 1-(but-2-yn-1-yl)-1H-pyrazol-4-ol 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol
Molecular Weight 122.12 136.15 349.61
LogP (Lipophilicity) ~1.5 (estimated) ~2.0 (estimated) ~3.8
H-bond Donors 1 (OH) 1 (OH) 1 (OH)
H-bond Acceptors 3 3 3
Lipinski Compliance Yes Yes No (MW >500)

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